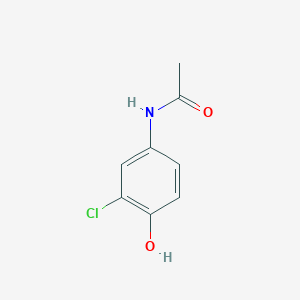

N-(3-Chloro-4-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULKJDRBSRRBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192744 | |

| Record name | 4-Acetylamino-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-54-3 | |

| Record name | 3′-Chloro-4′-hydroxyacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylamino-2-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylamino-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-4-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYLAMINO-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11430J0W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Chloro-4-hydroxyphenyl)acetamide: Properties, Synthesis, and Significance

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical characterization of N-(3-Chloro-4-hydroxyphenyl)acetamide. It delves into the compound's toxicological profile, particularly its relevance as a genotoxic impurity in pharmaceutical preparations of Acetaminophen. Furthermore, this guide explores its potential applications as a chemical intermediate in the synthesis of bioactive molecules and outlines detailed experimental protocols. The content is structured to deliver not just data, but also expert insights into the practical and theoretical considerations surrounding this compound.

Introduction: Unveiling a Molecule of Dual Significance

This compound, also known as 3'-Chloro-4'-hydroxyacetanilide, is a halogenated aromatic amide that has garnered significant attention in the pharmaceutical and environmental sciences. Its importance stems from two primary roles: as a potential process-related impurity in the widely used analgesic, Acetaminophen (Paracetamol), and as a synthetic building block for more complex molecules.[1] The presence of a chlorine atom on the phenyl ring, ortho to the hydroxyl group, imparts unique physicochemical properties and reactivity to the molecule, distinguishing it from its parent compound.

This guide aims to be a definitive resource for professionals working with or encountering this compound. We will explore the causality behind its formation, the methodologies for its synthesis and detection, and the toxicological considerations that necessitate its stringent control in pharmaceutical products.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its handling, analysis, and application. This compound is a solid at room temperature, typically appearing as an off-white to light brown crystalline powder.

| Property | Value | Source(s) |

| CAS Number | 3964-54-3 | [2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| Melting Point | 143-144 °C | [4] |

| Boiling Point | 379.9 °C at 760 mmHg | [4] |

| Appearance | Solid, crystalline powder | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, room temperature |

Structural Elucidation:

The molecular structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.[1] The analysis reveals that the acetamide group is twisted out of the plane of the phenyl ring.[1] This spatial arrangement influences the molecule's intermolecular interactions, which are dominated by hydrogen bonding between the hydroxyl and amide groups.[1]

Synthesis and Formation: Controlled Creation and Unwanted Emergence

The synthesis of this compound can be approached through targeted chemical reactions. Conversely, its formation as a byproduct, particularly in the manufacturing of Acetaminophen, presents a significant challenge for pharmaceutical quality control.

Intentional Synthesis

A patented method for the high-yield production of this compound involves the direct chlorination of N-acetyl-para-aminophenol (APAP or Acetaminophen).[5]

Workflow for the Synthesis of this compound:

Caption: Patented synthesis route for this compound.

Experimental Protocol (Adapted from US Patent 4,999,457 A): [5]

-

Slurry Preparation: A slurry of N-acetyl-para-aminophenol is prepared in a reaction medium of liquid sulfur dioxide.

-

Chlorination: Sulfuryl chloride is introduced to the slurry as the chlorinating agent. A molar ratio of approximately 1:1 between APAP and sulfuryl chloride is maintained.

-

Reaction Conditions: The reaction is conducted at a temperature range of 0-25 °C under autogenous pressure.

-

Isolation and Purification: Following the reaction, the product is isolated and purified, typically through crystallization, to yield this compound.

Expert Insight: The use of liquid sulfur dioxide as the reaction medium is a critical choice. It facilitates the reaction at low temperatures, which helps in controlling the regioselectivity of the chlorination and minimizing the formation of dichlorinated byproducts.

Formation as a Pharmaceutical Impurity

This compound is a known impurity in Acetaminophen, particularly when synthesized via routes that utilize chlorinating agents.[1] For instance, the thionyl chloride/SO₂ Beckmann rearrangement route for Acetaminophen production can lead to the formation of this chlorinated impurity.[1] Its presence is a significant concern due to the toxicological alerts associated with aromatic chloro-acetanilides.[1]

Environmental Formation

Beyond industrial synthesis, this compound can also be formed in the environment. Studies have shown that the reaction of Acetaminophen with hypochlorous acid/hypochlorite, a common disinfectant in water treatment, can lead to the formation of chlorinated byproducts, including this compound.[1] This has implications for water quality and the environmental fate of pharmaceuticals.

Analytical Characterization: Identifying and Quantifying the Molecule

The unambiguous identification and quantification of this compound are crucial for quality control in pharmaceuticals and for research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

While a publicly available, comprehensive set of experimental spectra for this specific compound is not readily found, data from closely related analogs and general spectroscopic principles allow for a confident characterization.

Analytical Techniques Workflow:

Caption: A multi-technique approach for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the amide and hydroxyl protons. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would correspond to the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring, with their chemical shifts influenced by the chloro and hydroxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. For the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide, characteristic peaks are observed at 3385 cm⁻¹ (O-H stretch), 3200 cm⁻¹ (N-H stretch), and 1640 cm⁻¹ (C=O, amide I band).[6] Similar characteristic peaks would be expected for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 185.61 g/mol . The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Toxicological Profile and Regulatory Significance

The toxicological properties of this compound are of paramount importance, particularly in the context of its presence as a pharmaceutical impurity.

Genotoxicity Concerns

Regulatory Limits in Pharmaceuticals

Reflecting the potential risk, pharmacopeias and international guidelines have established strict limits for the presence of this compound in Acetaminophen. For instance, some guidelines limit its concentration to less than 0.05%.[1] This underscores the necessity for highly sensitive analytical methods for its detection and quantification in pharmaceutical quality control.

Hazard and Precautionary Statements:

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as protective gloves, eye protection, and face protection.

Applications in Chemical Synthesis

While primarily discussed as an impurity, this compound and its precursors are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The precursor, 4-amino-3-chlorophenol, is a key intermediate in the synthesis of several modern therapeutic agents.[7][8][9][10]

Signaling Pathway of Tyrosine Kinase Inhibitors:

Caption: Role of the precursor in the synthesis of tyrosine kinase inhibitors.

-

Tivozanib and Lenvatinib: These are tyrosine kinase inhibitors used in the treatment of cancers such as renal cell carcinoma and hepatocellular carcinoma.[7] The synthesis of these complex molecules relies on key intermediates, and 4-amino-3-chlorophenol is a documented starting material.[7][8]

The reactivity of the functional groups in this compound—the hydroxyl, amide, and the chlorinated aromatic ring—provides multiple avenues for further chemical modification, making it a potentially versatile building block for the discovery of new bioactive compounds.

Conclusion: A Molecule Requiring Careful Consideration

This compound is a compound of significant interest to the scientific and industrial communities. Its dual role as a potential pharmaceutical impurity and a synthetic intermediate necessitates a thorough understanding of its properties and behavior. This guide has provided an in-depth look at its physicochemical characteristics, synthesis, analytical detection, toxicological significance, and applications. For researchers and drug development professionals, the key takeaway is the importance of stringent control and monitoring of this compound in pharmaceutical preparations, while also recognizing its potential as a building block in the ongoing quest for new therapeutic agents. Continued research into its toxicological profile and synthetic utility will further clarify its role in science and industry.

References

-

Capot Chemical. (2018, December 19). MSDS of this compound. Retrieved from [Link]

-

Fronczek, F. R., & Uppu, R. M. (2025). This compound. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 8), x250695. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. Retrieved from [Link]

-

DOI. Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. Retrieved from [Link]

-

PubChem. N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | C15H14ClNO2. Retrieved from [Link]

-

Yan, D., Wang, G., Xiong, F., Sun, W. Y., Shi, Z., Lu, Y., ... & Zhao, J. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9(1), 4293. Retrieved from [Link]

- Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

-

Wiley Online Library. Acetamide, N-(3-chloro-4-hydroxyphenyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Your Partner for Pharmaceutical Synthesis: High-Purity 4-Amino-3-chlorophenol. Retrieved from [Link]

-

ResearchGate. (PDF) this compound. Retrieved from [Link]

-

PubMed Central (PMC). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

- Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

-

PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

Patsnap Eureka. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Retrieved from [Link]

-

NIST WebBook. Acetamide, N-(4-chlorophenyl)-. Retrieved from [Link]

-

Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

-

PubMed Central (PMC). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Retrieved from [Link]

-

PubMed Central (PMC). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

- 1. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chemical-label.com [chemical-label.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 10. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to N-(3-Chloro-4-hydroxyphenyl)acetamide (CAS 3964-54-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Chloro-4-hydroxyphenyl)acetamide, with the CAS number 3964-54-3, is a chlorinated derivative of N-(4-hydroxyphenyl)acetamide (acetaminophen). While it shares a structural resemblance to one of the most widely used analgesic and antipyretic drugs, its own pharmacological and toxicological profile warrants a detailed and distinct examination. This technical guide provides a comprehensive overview of this compound, from its chemical identity and synthesis to its biological significance, analytical methodologies, and the critical context of its role as a pharmaceutical impurity and an environmental transformation product. For drug development professionals, understanding the profile of such impurities is not merely a regulatory hurdle but a crucial aspect of ensuring the safety and efficacy of the final drug product.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is foundational for its synthesis, purification, and analytical characterization. This molecule is a solid at room temperature with a melting point in the range of 143-144°C and a boiling point of approximately 379.9°C at 760 mmHg.[1] Its structure, featuring a chloro and a hydroxyl group on the aromatic ring, influences its solubility, reactivity, and potential for intermolecular interactions.[2]

| Property | Value | Source |

| CAS Number | 3964-54-3 | [1][3] |

| Molecular Formula | C₈H₈ClNO₂ | [3][4] |

| Molecular Weight | 185.61 g/mol | [1][3] |

| Melting Point | 143-144 °C | [1] |

| Boiling Point | 379.9 °C at 760 mmHg | [1] |

| Appearance | Solid, Crystalline Powder | [1] |

| Purity | ≥96% (commercially available) | [3] |

Synthesis and Formation

The synthesis of this compound is of significant interest, both for its deliberate production as a research chemical and its inadvertent formation as an impurity.

Deliberate Synthesis

A patented process for the high-yield production of 3-chloro-4-hydroxyacetanilide involves the reaction of N-acetyl-para-aminophenol (acetaminophen) with sulfuryl chloride in a liquid sulfur dioxide reaction medium.[5] This method provides a controlled and efficient route to obtaining the compound for research and reference standard purposes.

Experimental Protocol: Synthesis via Chlorination of Acetaminophen

Objective: To synthesize this compound in high yield.

Materials:

-

N-acetyl-para-aminophenol (APAP)

-

Sulfuryl chloride (SO₂Cl₂)

-

Liquid sulfur dioxide (SO₂)

-

Sodium dithionite

-

Demineralized water

-

Ice bath

-

Reaction flask equipped with a stirrer and a pressure-equalizing dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, create a slurry of N-acetyl-para-aminophenol in liquid sulfur dioxide at a temperature between 0°C and 25°C.

-

Under autogenous pressure, slowly add a stoichiometric equivalent of sulfuryl chloride to the slurry with continuous stirring. The molar ratio of N-acetyl-para-aminophenol to sulfuryl chloride should be approximately 1:1.[5]

-

Maintain the reaction temperature in the range of 20-25°C and continue stirring until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Upon completion, carefully evaporate the liquid sulfur dioxide.

-

The crude product is then hot filtered through a celite pad into a solution containing a small amount of sodium dithionite to prevent oxidation.

-

The filtrate is rapidly cooled in an ice bath to induce crystallization.

-

The resulting white crystals of this compound are collected by filtration and washed with demineralized water.

-

The purified product is dried under vacuum at 60°C.

Rationale: The use of liquid sulfur dioxide as a reaction medium is a key aspect of this protocol, facilitating a clean and high-yield chlorination of the aromatic ring of acetaminophen.[5] The subsequent workup with sodium dithionite and rapid crystallization ensures the isolation of a pure product.

Inadvertent Formation

This compound is a known impurity in acetaminophen produced via the thionyl chloride/SO₂ Beckmann route.[6] Its presence in the final drug product is strictly regulated by pharmacopeias due to toxicological concerns associated with aromatic chloro-acetanilides.[6]

Furthermore, this compound can be formed in the environment when water containing acetaminophen is subjected to chlorine-based disinfection processes.[6] The reaction of acetaminophen with hypochlorous acid/hypochlorite leads to the formation of several chlorinated byproducts, including this compound.[6]

Caption: Formation of this compound from acetaminophen.

Biological Activity and Mechanism of Action

The biological activity of this compound is not as extensively studied as its parent compound. However, based on its structural similarity to acetaminophen, a primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and fever.

While acetaminophen is known to be metabolized in the liver to the toxic electrophile N-acetyl-p-benzoquinone imine (NAPQI), the metabolic fate and potential for bioactivation of its chlorinated derivative are of significant concern. The presence of the chloro group on the aromatic ring can influence its metabolic profile and reactivity. Aromatic chloro-acetanilides are associated with "toxicological alerts," necessitating strict control of their levels in pharmaceutical products.[6]

Caption: Putative mechanism of action via COX enzyme inhibition.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound, particularly in pharmaceutical quality control and environmental monitoring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound. A reversed-phase HPLC method coupled with ultraviolet (UV) detection is typically employed.

Experimental Protocol: HPLC Analysis

Objective: To quantify this compound in a sample matrix.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A gradient mixture of acetonitrile and water (with 0.1% formic acid) is a common choice. The specific gradient program should be optimized based on the sample matrix and desired separation.

Detection:

-

UV detection at a wavelength of 254 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Rationale: This method provides a robust and reliable means of separating and quantifying this compound from its parent drug and other potential impurities. The use of a C18 column offers good retention and separation of moderately polar compounds, while UV detection provides adequate sensitivity for most applications.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization of the hydroxyl and amide groups to increase volatility.

Metabolism and Toxicology

The metabolism of this compound has not been extensively elucidated. However, it is reasonable to hypothesize that it follows similar pathways to acetaminophen, including glucuronidation and sulfation of the hydroxyl group. The potential for oxidative metabolism by cytochrome P450 enzymes, which leads to the formation of reactive metabolites from acetaminophen, is a critical area for toxicological investigation. The presence of the chlorine atom may alter the rate and regioselectivity of these metabolic transformations, potentially leading to the formation of unique and potentially toxic metabolites.

The formation of toxic byproducts such as 1,4-benzoquinone and NAPQI during the chlorination of acetaminophen highlights the potential for related toxic species to be generated from its chlorinated derivatives.[7] These compounds are known to be highly reactive and can cause cellular damage.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and environmental sciences. As a regulated impurity of a major drug and a product of environmental transformation, a thorough understanding of its properties, synthesis, biological activity, and analytical determination is crucial. This guide provides a foundational framework for researchers and drug development professionals, emphasizing the importance of rigorous scientific investigation to ensure the safety and quality of pharmaceutical products and to understand the environmental fate of widely used medications. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.

References

-

Bedner, M., & MacCrehan, W. A. (2006). Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Environmental Science & Technology, 40(2), 516-522. (URL: [Link])

-

Fronczek, F. R., & Uppu, R. M. (2022). This compound. IUCrData, 7(8). (URL: [Link])

-

This compound - IUCr Journals. (URL: [Link])

-

Specifications of this compound. (URL: [Link])

- Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Transformation of Acetaminophen by Chlorination Produces the Toxicants 1 , 4-Benzoquinone and N-Acetyl-p-benzoquinone Imine | Semantic Scholar [semanticscholar.org]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Chloro-4-hydroxyphenyl)acetamide: From Pharmaceutical Impurity to Environmental Byproduct

Abstract

N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated derivative of the widely used analgesic and antipyretic drug acetaminophen, is a compound of significant interest to the pharmaceutical and environmental sciences. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and toxicological relevance. While not a therapeutic agent itself, its emergence as a critical impurity in the synthesis of acetaminophen and as a disinfection byproduct in water treatment processes necessitates a thorough understanding of its chemical and biological properties. This document will delve into the historical context of acetanilide-based drugs, the synthetic pathways leading to the formation of this compound, a detailed experimental protocol for its synthesis, and an analysis of its toxicological profile within the broader class of chloroacetanilides.

Historical Context: The Legacy of Acetanilide and the Rise of Acetaminophen

The story of this compound is intrinsically linked to the history of synthetic analgesics. In 1886, a serendipitous discovery by Arnold Cahn and Paul Hepp revealed the antipyretic properties of acetanilide, a coal tar derivative.[1] Marketed as Antifebrin, it became one of the first synthetic drugs for reducing fever.[1] However, its use was soon associated with significant side effects, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1]

This led to the search for safer alternatives, resulting in the development of phenacetin in 1887 and, eventually, acetaminophen (paracetamol).[1] Acetaminophen was first synthesized by Harmon Morse in 1878.[2] It was later discovered in 1947 that both acetanilide and phenacetin are metabolized in the body to acetaminophen, which is the actual active agent responsible for their therapeutic effects.[1] This realization, coupled with the lower toxicity profile of acetaminophen, led to its widespread adoption as a safer alternative, with its mass marketing as Tylenol beginning in 1955.[1]

The large-scale production of acetaminophen brought to light the importance of purity and the characterization of manufacturing impurities. It is within this context of pharmaceutical quality control that this compound became a compound of interest.

Emergence as a Pharmaceutical Impurity and Environmental Contaminant

This compound is recognized as a significant impurity in the production of acetaminophen, particularly in synthetic routes that utilize chlorinated reagents.[3] For instance, it can be formed during the thionyl chloride/SO2 Beckmann rearrangement route for acetaminophen synthesis.[3] Due to toxicological concerns associated with aromatic chloro-acetanilides, pharmacopeias and regulatory bodies like the ICH have established strict limits on its presence in finished pharmaceutical products, typically less than 0.05%.[3][4]

Beyond its role as a manufacturing impurity, this compound has also been identified as an environmental contaminant. It is one of the byproducts formed when acetaminophen, present in wastewater and surface water, reacts with chlorine-based disinfectants like hypochlorous acid/hypochlorite during water treatment processes.[3] The formation of these chlorinated byproducts is a growing concern due to their potential for greater toxicological potency and environmental persistence compared to the parent compound.[3]

Synthesis and Characterization

While often an unintended byproduct, this compound can be synthesized for research and as a reference standard. A common method involves the direct chlorination of N-acetyl-para-aminophenol (acetaminophen).

Synthetic Pathway

The synthesis of this compound can be achieved by reacting acetaminophen with a chlorinating agent. A patented method describes the use of sulfuryl chloride (SO₂Cl₂) in a liquid sulfur dioxide medium to achieve high yields.[5]

Sources

N-(3-Chloro-4-hydroxyphenyl)acetamide molecular weight

An In-depth Technical Guide to N-(3-Chloro-4-hydroxyphenyl)acetamide: Properties, Synthesis, Analysis, and Safety

Introduction: Beyond the Parent Compound

This compound, a name that may not be immediately recognizable, holds significant importance for researchers in pharmaceutical development and environmental science. It is primarily known as a key process-related impurity and degradation product of Acetaminophen (Paracetamol), one of the most widely used analgesic and antipyretic drugs globally.[1][2] The presence of this chlorinated analogue, even in trace amounts, is a critical quality attribute monitored in the production of Acetaminophen. Its study is not merely an academic exercise; it is a necessity driven by regulatory standards and toxicological concerns associated with chlorinated aromatic compounds.[1][2]

This guide provides a comprehensive overview of this compound, from its fundamental molecular characteristics to its synthesis, analytical quantification, and essential safety protocols. The content herein is curated for scientists and professionals who require a deep technical understanding of this compound for drug development, quality control, and toxicological assessment.

Part 1: Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a molecule is the bedrock of all further investigation. This compound (IUPAC Name) is an aromatic amide whose structure is closely related to Acetaminophen, differing by the substitution of a chlorine atom on the phenyl ring.

X-ray diffraction studies have provided a precise picture of its three-dimensional structure. A notable feature is that the acetamide group is significantly twisted out of the plane of the phenyl ring, forming a dihedral angle of 58.61°.[1][3] This structural conformation can influence its intermolecular interactions and binding to biological targets. In its crystalline state, the molecule participates in a robust three-dimensional hydrogen-bonding network, with each molecule donating two hydrogen bonds (from the N-H and O-H groups) to the carbonyl oxygen of neighboring molecules.[1][3] Interestingly, the chlorine atom is not involved in this hydrogen bonding.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₂ | [4] |

| Molecular Weight | 185.61 g/mol | [4][5] |

| CAS Number | 3964-54-3 | [4] |

| Appearance | Solid, Beige to Yellow Powder/Needles | [1][6][7] |

| Melting Point | 143-144 °C | |

| Boiling Point | 379.9 °C at 760 mmHg | |

| SMILES | CC(=O)NC1=CC=C(O)C(Cl)=C1 | [8] |

| InChI Key | JULKJDRBSRRBHT-UHFFFAOYSA-N |[9] |

Part 2: Formation and Synthetic Pathways

The presence of this compound as an impurity is typically traced back to two main sources: specific manufacturing processes of Acetaminophen and environmental degradation.

-

Process-Related Impurity: Certain synthetic routes for Acetaminophen, particularly those employing a Beckmann rearrangement with thionyl chloride, can introduce chlorine, leading to the formation of this compound.[1] Its formation can be suppressed by using non-chlorinated syntheses or by adding scavengers.[1]

-

Degradation Product: Acetaminophen can react with hypochlorous acid (HOCl) or hypochlorite, which are common disinfectants used in wastewater treatment.[1] This reaction leads to the chlorination of the aromatic ring, producing this compound among other chlorinated species, posing a concern for environmental persistence and toxicology.[1]

Diagram: Formation via Chlorination of Acetaminophen

Sources

- 1. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(3-Chloro-4-hy-droxy-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 3-Chloro-4-hydroxyacetanilide, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. This compound | 3964-54-3 [sigmaaldrich.com]

Synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide from Acetaminophen: A Mechanistic and Practical Approach

An In-depth Technical Guide for Drug Development Professionals

Introduction

N-(3-Chloro-4-hydroxyphenyl)acetamide, a chlorinated analog of acetaminophen, is a compound of significant interest in the pharmaceutical sciences. It is recognized primarily as a process-related impurity in the manufacturing of acetaminophen and a metabolite formed under conditions of oxidative stress.[1][2] The presence of such halogenated impurities is strictly regulated by pharmacopeias due to potential toxicological concerns.[1] Therefore, a reliable and well-characterized synthesis of this compound is essential for its use as a reference standard in analytical method development, impurity profiling, and toxicological studies.

This technical guide provides a comprehensive overview of the synthesis of this compound starting from the widely available drug, acetaminophen. Moving beyond a simple recitation of steps, this document delves into the underlying principles of the chemical transformation, offering a rationale for methodological choices to ensure scientific integrity and reproducibility. We will explore the regioselective chlorination of the acetaminophen scaffold, present a detailed and validated experimental protocol, and outline methods for the characterization of the final product, equipping researchers and drug development professionals with the knowledge to confidently synthesize and verify this important compound.

Part 1: Theoretical Framework and Mechanistic Insights

The Acetaminophen Scaffold: A Study in Regioselectivity

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The outcome of this reaction is dictated by the electronic properties of the starting material, acetaminophen (N-(4-hydroxyphenyl)acetamide). The acetaminophen molecule features a benzene ring substituted with two groups: a hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group in a para arrangement.[3]

-

Hydroxyl Group (-OH): This is a strongly activating group, meaning it increases the rate of electrophilic substitution relative to benzene. It donates electron density into the aromatic ring via resonance, particularly at the ortho and para positions.

-

Acetamido Group (-NHCOCH₃): This group is also activating, though less so than the hydroxyl group. The nitrogen atom's lone pair can be delocalized into the ring, directing incoming electrophiles to its ortho and para positions.

In an electrophilic attack, the incoming electrophile (in this case, an electrophilic chlorine species) will preferentially add to the positions of highest electron density. Both the -OH and -NHCOCH₃ groups direct to the positions ortho to themselves. Since the position para to the hydroxyl group is already occupied by the acetamido group (and vice-versa), the available activated positions are C-2, C-3, C-5, and C-6. The hydroxyl group is the more powerful activating group, making the positions ortho to it (C-3 and C-5) the most nucleophilic and, therefore, the most likely sites for chlorination. This inherent electronic property of the substrate allows for a highly regioselective synthesis.[4][5]

Critical Choice: The Chlorinating Agent

The selection of the chlorinating agent is paramount as it influences not only the yield and purity of the desired product but also the formation of undesirable byproducts. While various reagents can achieve chlorination of phenols, they differ significantly in their reactivity and handling requirements.[6]

-

Hypochlorous Acid/Hypochlorite (HOCl/OCl⁻): Often used in the form of sodium hypochlorite, this is a strong and inexpensive chlorinating agent. However, its use is frequently associated with the formation of multiple chlorinated species and significant oxidation byproducts, such as the toxic N-acetyl-p-benzoquinone imine (NAPQI) and 1,4-benzoquinone.[7][8][9] These side reactions, prevalent in aqueous media such as during water disinfection studies, make it a less ideal choice for clean, controlled laboratory synthesis.

-

Sulfuryl Chloride (SO₂Cl₂): This is a powerful chlorinating agent. A patented method describes its use in liquid sulfur dioxide as a solvent to achieve high yields of the target molecule.[10] While effective, the use of gaseous sulfur dioxide requires specialized equipment and handling procedures, which may not be accessible in all laboratory settings.

-

N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle source of electrophilic chlorine. It is widely used in organic synthesis for the chlorination of activated aromatic rings. Reactions with NCS are generally milder and more selective than those with reagents like chlorine gas or sulfuryl chloride, minimizing the formation of over-chlorinated and oxidative side products.[4] For these reasons of safety, selectivity, and ease of use, NCS is the recommended reagent for the protocol detailed in this guide.

Reaction Mechanism: Electrophilic Chlorination with NCS

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Although the reaction can proceed without a catalyst, it is often facilitated by a proton source.

-

Generation of the Electrophile: The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic. In the presence of an acid catalyst (or even trace moisture), the succinimide oxygen can be protonated, further increasing the electrophilicity of the chlorine.

-

Nucleophilic Attack: The electron-rich pi system of the acetaminophen ring, specifically at the C-3 position, attacks the electrophilic chlorine atom of NCS. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A base (which can be the succinimide anion, water, or another solvent molecule) removes the proton from the C-3 carbon, collapsing the sigma complex and restoring the aromaticity of the ring. This final step yields the product, this compound, and succinimide as a byproduct.

Sources

- 1. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmaceuticals: A Headache for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents [patents.google.com]

An In-Depth Technical Guide to Acetaminophen Impurity C: Chemical Characteristics, Formation, and Analytical Control

Introduction

Acetaminophen (Paracetamol) is one of the most widely consumed over-the-counter analgesic and antipyretic agents globally.[1] Its efficacy and safety at therapeutic doses are well-established. However, like any synthetically produced active pharmaceutical ingredient (API), the purity of Acetaminophen is critical to its safety and quality profile. The manufacturing process can introduce various impurities, including starting materials, intermediates, by-products, and degradation products.[2] Rigorous control and profiling of these impurities are mandated by regulatory agencies worldwide to ensure patient safety.

This technical guide provides a comprehensive overview of a key process-related impurity, Acetaminophen Impurity C. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, formation pathways, toxicological significance, and the analytical methodologies required for its precise control.

It is crucial to note a point of nomenclature: the designation "Impurity C" differs between major pharmacopeias.

-

The United States Pharmacopeia (USP) identifies N-(2-hydroxyphenyl)acetamide as Acetaminophen Related Compound C.[3][4][5]

-

The European Pharmacopoeia (EP) designates N-(3-Chloro-4-hydroxyphenyl)acetamide as Paracetamol Impurity C.[6]

This guide will focus on the USP-defined Acetaminophen Related Compound C, N-(2-hydroxyphenyl)acetamide , due to its direct isomeric relationship to the parent API.

Part 1: Core Chemical Characteristics of Acetaminophen Related Compound C

A thorough understanding of the physicochemical properties of an impurity is fundamental to developing effective methods for its separation, identification, and quantification.

Chemical Identity

-

IUPAC Name: N-(2-hydroxyphenyl)acetamide

-

Synonyms: 2-Acetamidophenol, 2'-Hydroxyacetanilide, o-Acetamidophenol, Paracetamol EP Impurity A[5]

-

Pharmacopeial Designation: Acetaminophen Related Compound C (USP)[4]

Physicochemical Data

The key physicochemical properties of N-(2-hydroxyphenyl)acetamide are summarized in the table below. This data is essential for selecting analytical column chemistry, developing dissolution protocols for standards, and predicting chromatographic behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [5][7] |

| Molecular Weight | 151.16 g/mol | [5][7] |

| Melting Point | 205-210 °C | [5][7] |

| Appearance | Solid (Form varies, e.g., neat powder) | [5][7] |

| SMILES String | CC(=O)Nc1ccccc1O | [5][7] |

| InChI Key | ADVGKWPZRIDURE-UHFFFAOYSA-N | [5][7] |

Chemical Structure

N-(2-hydroxyphenyl)acetamide is a positional isomer of Acetaminophen. The only structural difference is the position of the hydroxyl (-OH) group on the phenyl ring, which is at the ortho- position relative to the acetamide group, whereas in Acetaminophen it is at the para- position. This seemingly minor difference significantly impacts its physical properties and chromatographic retention.

Part 2: Formation Pathway during Acetaminophen Synthesis

The presence of Acetaminophen Related Compound C is intrinsically linked to the primary synthesis route of Acetaminophen. Understanding its origin is key to implementing effective process controls to minimize its formation.

Overview of Acetaminophen Synthesis

The most common industrial synthesis of Acetaminophen involves the acetylation of p-aminophenol with acetic anhydride or glacial acetic acid.[8] This reaction is robust and high-yielding.

Genesis of Impurity C

The primary precursor for Acetaminophen is p-aminophenol . However, commercial grades of this starting material can contain its isomer, o-aminophenol , as a process-related impurity. During the acetylation step of the synthesis, this isomeric impurity reacts alongside p-aminophenol, leading to the formation of N-(2-hydroxyphenyl)acetamide (Impurity C) as a by-product.

The causality is direct: the purity of the p-aminophenol starting material directly dictates the initial level of Impurity C in the crude Acetaminophen product. Therefore, stringent testing of raw materials is the first and most critical control point.

Part 3: Analytical Methodologies for Control

To comply with pharmacopeial standards, robust and validated analytical methods are required to ensure that the level of Impurity C in the final API is below the specified threshold.[9] High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC offers the necessary specificity and sensitivity to resolve Impurity C from the main Acetaminophen peak and other related substances. The methods outlined in the USP monograph often serve as the basis for quality control testing.[9]

Detailed Experimental Protocol: HPLC-UV Assay

This protocol is a representative example based on common practices and principles outlined in pharmacopeial methods for the analysis of Acetaminophen impurities.[9][10][11]

1. Objective: To separate and quantify Acetaminophen Related Compound C in an Acetaminophen drug substance sample.

2. Instrumentation & Materials:

-

HPLC system with a gradient pump, autosampler, and UV/Vis detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

USP Acetaminophen RS.

-

USP Acetaminophen Related Compound C RS.

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Phosphate buffer reagents (e.g., Potassium dihydrogen phosphate).

3. Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C8 or C18, is typically used. For example, a L7 packing designation in the USP (octylsilane C8). A common dimension is 4.6 mm x 150 mm, with 2.5-5 µm particles.[9]

-

Mobile Phase A: An aqueous buffer, such as a phosphate buffer (pH adjusted).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Program: A gradient elution is necessary to resolve early-eluting polar impurities from the main API peak and later-eluting non-polar impurities. The gradient will typically start with a low percentage of Mobile Phase B, ramping up to elute all compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 245 nm or 254 nm.[9]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Controlled, e.g., 30 °C.

4. Preparation of Solutions:

-

System Suitability Solution (SSS): Prepare a solution containing known concentrations of USP Acetaminophen RS and USP Acetaminophen Related Compound C RS in methanol. This solution is used to verify the performance of the chromatographic system.[9]

-

Standard Solution: Prepare a solution of USP Acetaminophen Related Compound C RS at a concentration relevant to its specification limit (e.g., 0.1% of the sample concentration).

-

Sample Solution: Accurately weigh and dissolve the Acetaminophen API in methanol to achieve a high concentration (e.g., 25 mg/mL) to ensure detection of trace impurities.[9]

5. System Suitability Test (SST): Before sample analysis, inject the SSS. The system is deemed suitable for use only if the following criteria are met (values are illustrative):

-

Resolution: The resolution between the Acetaminophen peak and the Impurity C peak must be not less than 1.5.[9]

-

Tailing Factor: The tailing factor for the Impurity C peak should not be more than 2.0.

-

Precision: The relative standard deviation (RSD) of replicate injections of the standard solution should be less than 5.0%.[9] The causality here is that without a self-validating system suitability test, the subsequent quantitative data from the sample analysis is not trustworthy.

6. Procedure & Calculation:

-

Inject the blank (methanol), the standard solution, and the sample solution.

-

Identify the peak for Impurity C in the sample chromatogram by comparing its retention time with that from the standard solution.

-

Calculate the percentage of Impurity C in the sample using the external standard method, comparing the peak area response of the impurity in the sample to the peak area of the certified reference standard.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical control process.

Part 4: Toxicological Profile and Regulatory Control

The control of any pharmaceutical impurity is driven by its potential impact on patient safety.

Toxicological Assessment

The toxicological data for N-(2-hydroxyphenyl)acetamide indicates potential hazards. Safety Data Sheets (SDS) classify the compound as:

-

Harmful if swallowed (Acute oral toxicity, Category 4).[12]

-

A cause of serious eye irritation (Category 2).[12]

-

A cause of skin irritation (Category 2).[12]

While the toxicological properties have not been fully investigated, the classification necessitates its strict control in the final drug product.[8] Interestingly, one study in an animal model suggested that N-(2-hydroxyphenyl)acetamide may have protective effects against glycerol-induced acute kidney injury by reducing inflammation and oxidative stress. However, this finding in a specific non-clinical model does not negate the potential risks and the regulatory requirement to limit its presence in pharmaceuticals. The guiding principle remains that any impurity without extensive safety data must be minimized to the greatest extent possible.

Regulatory Limits and Pharmacopeial Standards

Regulatory bodies and pharmacopeias set stringent limits for impurities in APIs. The United States Pharmacopeia (USP) monograph for Acetaminophen includes a specific test for "Organic Impurities," which employs an HPLC method to control Related Compound C and other specified impurities.[9] The acceptance criteria for each impurity are explicitly defined within the monograph. Adherence to these limits is a mandatory requirement for an API to be considered of pharmacopeial grade and suitable for use in finished drug products.

Conclusion

Acetaminophen Related Compound C, N-(2-hydroxyphenyl)acetamide, is a critical process-related impurity that demands rigorous control throughout the manufacturing of Acetaminophen. Its formation is directly linked to the presence of o-aminophenol in the starting materials, highlighting the importance of raw material qualification. As a positional isomer of the API, its separation requires a well-developed and validated analytical method, with HPLC being the established standard. Supported by a clear toxicological rationale for its control, the quantification and limitation of Impurity C are cornerstones of ensuring the overall quality, safety, and regulatory compliance of Acetaminophen drug products.

References

-

Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. Waters Corporation. [Link]

-

N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. PubMed. [Link]

-

MATERIAL SAFETY DATA SHEETS ACETAMINOPHEN RELATED COMPOUND C. Cleanchem Laboratories. [Link]

-

Acetaminophen EP Impurities and Related Compounds. SynThink Research Chemicals. [Link]

-

Synthesis and reference standard establishment of N-(2-hydroxyphenyl)acetamide. Binh Duong University Journal of Science and Technology. [Link]

-

Acetaminophen Impurities Method with HPLC - AppNote. MicroSolv. [Link]

-

Acetaminophen. USP-NF. [Link]

-

Acetaminophen Related Compound C. Pharma Pure. [Link]

-

Acetaminophen. USP-NF (2014). [Link]

-

Acetaminophen Related Compound C | CAS 614-80-2. Veeprho. [Link]

-

Acetamide, N-(2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto Scarborough. [Link]

-

Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. [Link]

-

Acetaminophen Related Compound C | CAS No- 614-80-2. GLP Pharma Standards. [Link]

-

N-(4-Hydroxyphenyl)propanamide. CAS Common Chemistry. [Link]

-

Acetaminophen & Impurity Analyzed with HPLC - AppNote. MicroSolv. [Link]

-

HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Oxford Academic. [Link]

-

Paracetamol-impurities. Pharmaffiliates. [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. N-(2-Hydroxyphenyl)acetamide (2-Acetamidophenol) [lgcstandards.com]

- 4. Acetaminophen [doi.usp.org]

- 5. 2-乙酰胺基苯酚 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetaminophen Impurities Method with HPLC - AppNote [mtc-usa.com]

- 10. fishersci.com [fishersci.com]

- 11. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uspnf.com [uspnf.com]

An In-depth Technical Guide on the Formation of N-(3-Chloro-4-hydroxyphenyl)acetamide in Water Treatment

Abstract

This technical guide provides a comprehensive overview of the formation of N-(3-Chloro-4-hydroxyphenyl)acetamide, a disinfection byproduct (DBP) of emerging concern, during the chlorination of water containing the widely used analgesic, acetaminophen. This document explores the underlying reaction mechanisms, key factors influencing its formation, and detailed analytical methodologies for its detection and quantification. It is intended for researchers, environmental scientists, and professionals in the fields of water treatment and drug development who are investigating the fate of pharmaceuticals in the environment and their transformation into potentially harmful byproducts.

Introduction: The Emergence of a Disinfection Byproduct

The ubiquitous presence of pharmaceuticals in surface and groundwater has become a significant environmental concern. Acetaminophen (N-acetyl-p-aminophenol), one of the most consumed over-the-counter analgesics globally, is frequently detected in municipal wastewater effluents and drinking water sources.[1][2] During water treatment, chemical disinfection processes, particularly chlorination, are employed to eliminate pathogens. However, these processes can lead to the transformation of pharmaceuticals into a variety of disinfection byproducts (DBPs), some of which may be more toxic than the parent compound.

One such DBP is this compound (also known as 3-chloro-acetaminophen or AMAP). This compound is formed through the reaction of acetaminophen with free chlorine (hypochlorous acid/hypochlorite) under conditions typical of water treatment plants.[1][2] The formation of this compound and other related DBPs from acetaminophen is a critical issue due to the potential for adverse health effects and the challenge they pose to providing safe drinking water. This guide will delve into the scientific principles governing the formation of this specific DBP.

The Chemical Pathway: From Analgesic to Chlorinated Byproduct

The formation of this compound from acetaminophen is primarily an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and acetamido (-NHCOCH3) groups on the acetaminophen molecule are activating groups, directing electrophiles to the ortho and para positions of the benzene ring. Since the para position is already occupied, the primary sites for electrophilic attack are the positions ortho to the hydroxyl group.

The key reactant from chlorine disinfection is hypochlorous acid (HOCl), which is in equilibrium with the hypochlorite ion (OCl⁻). The reaction proceeds as follows:

-

Activation of the Aromatic Ring: The hydroxyl group of acetaminophen strongly activates the aromatic ring, making it susceptible to electrophilic attack.

-

Electrophilic Attack by Chlorine: The chlorine atom in hypochlorous acid acts as an electrophile and attacks the electron-rich benzene ring of acetaminophen. The substitution predominantly occurs at the position ortho to the hydroxyl group, leading to the formation of this compound.

-

Formation of Other Byproducts: It is important to note that this is not the only reaction occurring. Further chlorination can lead to the formation of N-(3,5-dichloro-4-hydroxyphenyl)acetamide.[3] Additionally, oxidation of acetaminophen can occur, yielding more toxic byproducts such as 1,4-benzoquinone and the highly reactive N-acetyl-p-benzoquinone imine (NAPQI).[3]

Below is a diagram illustrating the primary formation pathway of this compound.

Caption: Formation pathway of this compound.

Key Factors Influencing Formation

The formation and yield of this compound are influenced by several key water quality and operational parameters during the disinfection process. Understanding these factors is crucial for developing strategies to minimize its formation.

-

pH: The pH of the water plays a critical role in both the speciation of free chlorine and the reactivity of acetaminophen. The degradation of acetaminophen is generally higher at alkaline pH values.[4] However, acidic conditions can favor the formation of nitrogenous DBPs.[4]

-

Chlorine to Acetaminophen Molar Ratio: The molar ratio of chlorine to acetaminophen significantly impacts the extent of chlorination and the types of byproducts formed. As the chlorine dose increases, the formation of this compound and its dichlorinated counterpart is enhanced.[5] At very high chlorine doses, the oxidation pathways leading to the formation of benzoquinones may become more dominant.

-

Reaction Time: The contact time between chlorine and acetaminophen influences the progression of the reaction. Longer reaction times generally lead to a greater transformation of acetaminophen and potentially to the formation of more highly chlorinated byproducts.

-

Temperature: Reaction kinetics are temperature-dependent. Higher temperatures generally increase the rate of reaction, leading to a faster formation of byproducts.[4]

-

Presence of Other Water Matrix Components: The presence of natural organic matter (NOM) and other dissolved substances in the water can compete for chlorine, potentially reducing the amount of this compound formed. However, the complex interactions within the water matrix can also lead to the formation of a wider array of DBPs.

Quantitative Data on Byproduct Formation

The chlorination of acetaminophen results in a complex mixture of products. While specific yields of this compound are not always reported in isolation, studies have quantified the formation of related byproducts under various conditions.

| Parameter | Condition | Result | Reference |

| Acetaminophen Degradation Kinetics | Pseudo-first-order kinetics | The apparent rate constant (k_app) is dependent on temperature and pH, with a maximum k_app of 0.58 × 10² M⁻¹·min⁻¹ at pH 9.0. | [4] |

| Combined Chlorinated Product Yield | Hypochlorite dose of 57 µmol/L (4 ppm as Cl₂), 1-hour reaction time | Chloro-4-acetamidophenol and dichloro-4-acetamidophenol combined were approximately 7% of the initial acetaminophen concentration. | [3] |

| Effect of Chlorine/Acetaminophen Molar Ratio on Chloroform (CF) Yield | Molar ratios increased from 1 to 20 | CF yields increased from 0.33±0.02% to 2.52±0.15%. | [4] |

Experimental Protocol: Analysis of this compound by SPE-LC/MS/MS

The analysis of polar, non-volatile DBPs like this compound in complex water matrices necessitates a sensitive and selective analytical method. Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for this application.[6]

Causality Behind Experimental Choices:

-

Solid Phase Extraction (SPE): SPE is employed to concentrate the analyte of interest from a large volume of water and to remove interfering matrix components. This pre-concentration step is essential for achieving the low detection limits required for environmental analysis. The choice of sorbent is critical; for a moderately polar compound like this compound, a reversed-phase sorbent such as a styrene-divinylbenzene polymer is suitable due to its ability to retain polar compounds.[7]

-

Liquid Chromatography (LC): LC is used to separate the target analyte from other compounds in the extracted sample before it enters the mass spectrometer. A reversed-phase C18 column is commonly used for this purpose, providing good separation for a wide range of organic molecules.

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides highly selective and sensitive detection. It involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation, and the detection of a specific product ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances confidence in the identification and quantification of the analyte.

Below is a diagram of the analytical workflow.

Caption: Workflow for the analysis of this compound.

Step-by-Step Methodology:

1. Sample Preparation and Solid Phase Extraction (SPE)

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Preservation: If not analyzed immediately, add a quenching agent such as ascorbic acid to remove any residual chlorine and prevent further reaction. Store samples at 4°C.

-

Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles that could clog the SPE cartridge.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

-

Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.

-

Elution: Elute the trapped analytes with 10 mL of a suitable organic solvent, such as methanol or acetonitrile.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC/MS/MS analysis.

2. LC/MS/MS Analysis

-

LC System: A high-performance liquid chromatography system equipped with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MS/MS Parameters: Optimize the MS/MS parameters for this compound by infusing a standard solution. Determine the precursor ion (e.g., [M+H]⁺) and the most abundant and stable product ions for quantification and qualification in MRM mode.

3. Quality Control

-

Method Blank: Analyze a blank sample of deionized water that has gone through the entire extraction and analysis procedure to check for contamination.

-

Matrix Spike: Spike a real water sample with a known concentration of the analyte to assess matrix effects and recovery.

-

Calibration Curve: Prepare a series of calibration standards of known concentrations to quantify the analyte in the samples.

Conclusion and Future Perspectives

The formation of this compound during water disinfection is a clear example of the unintended consequences of the interaction between residual pharmaceuticals and essential water treatment processes. This guide has provided a detailed overview of the formation mechanisms, influencing factors, and analytical techniques for this emerging DBP.

Future research should focus on several key areas:

-

Toxicity Assessment: More comprehensive toxicological studies are needed to fully understand the potential health risks associated with long-term exposure to low levels of this compound and its co-occurring byproducts.

-

Mitigation Strategies: The development of advanced oxidation processes and other innovative water treatment technologies that can effectively remove acetaminophen and its byproducts without forming other harmful substances is crucial.

-

Monitoring and Occurrence: Widespread monitoring of this compound in drinking water supplies is necessary to assess the extent of human exposure.

By continuing to investigate the formation and fate of such disinfection byproducts, the scientific community can contribute to the development of more robust and safer water treatment strategies for the future.

References

-

Ding, G., Zhang, X., Yang, M., & Pan, Y. (2018). Formation and estimated toxicity of trihalomethanes, haloacetonitriles, and haloacetamides from the chlor(am)ination of acetaminophen. Journal of Hazardous Materials, 341, 233-241. [Link]

-

G. L. Sciences. (n.d.). SPE Cartridges & Columns | Solid Phase Extraction Solutions. Retrieved from [Link]

-

Hawach Scientific. (2025, November 11). Introduction and Method for Selecting SPE Cartridge. Retrieved from [Link]

-

Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

-

Request PDF. (2025, August 6). Formation and estimated toxicity of trihalomethanes, haloacetonitriles, and haloacetamides from the chlor(am)ination of acetaminophen. Retrieved from [Link]

-

Request PDF. (2025, August 5). Analysis of Disinfection By-Products in Drinking Water by LC-MS and Related MS Techniques. Retrieved from [Link]

-

Request PDF. (2025, August 6). The Role of GC-MS and LC-MS in the Discovery of Drinking Water Disinfection By-products. Retrieved from [Link]

-

Richardson, S. D. (n.d.). Liquid Chromatography-Mass Spectrometry of Emerging Disinfection By-products. Bisphenol A Information & Resources. Retrieved from [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). This compound. IUCrData, 10(8), x250695. [Link]

-

Uppu, R. M., & Fronczek, F. R. (2025). This compound. ResearchGate. [Link]

- U.S. Patent No. US4999457A. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

-

Voudrias, E. A., & Bedner, M. (2006). Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Environmental Science & Technology, 40(2), 587-593. [Link]

-

Yuan, S., Cao, F., Wang, Q., & Li, A. (2016). Transformation of Acetaminophen During Water Chlorination Treatment: Kinetics and Transformation Products Identification. Water, Air, & Soil Pollution, 227(4), 103. [Link]

-

Zhang, X., et al. (2021). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Water Research, 203, 117528. [Link]

Sources

- 1. glsciencesinc.com [glsciencesinc.com]

- 2. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation and estimated toxicity of trihalomethanes, haloacetonitriles, and haloacetamides from the chlor(am)ination of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. specartridge.com [specartridge.com]

An In-depth Technical Guide on the Potential Biological Role of N-(3-Chloro-4-hydroxyphenyl)acetamide

Abstract

N-(3-Chloro-4-hydroxyphenyl)acetamide, also known as Cloracetadol, is a molecule of significant interest in pharmaceutical sciences, primarily due to its dual identity as a non-steroidal anti-inflammatory drug (NSAID) and a critical impurity in acetaminophen synthesis. This guide provides a comprehensive technical overview of its chemical properties, known biological activities, and the analytical methodologies pertinent to its study. We will delve into its origins as a manufacturing byproduct and an environmental metabolite of acetaminophen, explore its potential pharmacological effects, and discuss the toxicological concerns that necessitate stringent control in pharmaceutical preparations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound.

Introduction: A Molecule with a Dual Identity

This compound (Figure 1) is a para-aminophenol derivative that has garnered attention for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its most significant relevance in the pharmaceutical industry stems from its status as a process-related impurity in the manufacturing of acetaminophen, one of the most widely used over-the-counter analgesics and antipyretics globally.[2][3] The presence of this chlorinated acetanilide is closely monitored and regulated due to toxicological alerts associated with this class of compounds.[2][3]

This guide will explore the multifaceted nature of this compound, examining its synthesis and origins, its potential as a bioactive molecule, and the implications of its presence in pharmaceutical products.

| Compound Name | This compound |

| Synonyms | Cloracetadol, Acetaminophen Impurity C |

| CAS Number | 3964-54-3 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Physical Properties | Solid, with a melting point of 143-144°C and a boiling point of 379.9°C.[4] |

| Chemical Structure |

Figure 1: Chemical Structure of this compound

Origins and Synthesis

The presence of this compound is primarily linked to two sources: as a byproduct in the synthesis of acetaminophen and as a transformation product of acetaminophen in the environment.

Synthesis as a Pharmaceutical Impurity

Certain synthetic routes for acetaminophen, particularly those employing the Beckmann rearrangement with thionyl chloride/SO₂, can lead to the formation of this compound.[2] Its formation can be mitigated by the addition of iodide scavengers or through the use of non-chlorinating synthetic pathways followed by rigorous purification steps like double recrystallization.[2] Due to the toxicological concerns associated with aromatic chloro-acetanilides, pharmacopeias and the International Council for Harmonisation (ICH) have established strict limits for its presence in final drug products, typically less than 0.05%.[2][3]

A known laboratory-scale synthesis involves the chlorination of N-acetyl-para-aminophenol (acetaminophen) using sulfuryl chloride in liquid sulfur dioxide, which can produce 3-chloro-4-hydroxyacetanilide in high yields.[5]

Environmental Formation

This compound is also a product of the reaction between acetaminophen and hypochlorous acid/hypochlorite.[2][6] This reaction is environmentally significant as it can occur during the chlorine-based disinfection of wastewater and surface water containing acetaminophen.[2][6] The formation of such chlorinated byproducts raises concerns about their potential environmental persistence and ecotoxicity.[3]

Potential Biological Role and Mechanism of Action

While this compound is classified as a non-steroidal anti-inflammatory drug (NSAID), detailed studies on its specific mechanism of action are not extensively available in the public domain.[1] However, we can infer its likely mechanism based on the well-established action of other NSAIDs.

Inferred Mechanism of Action: COX Inhibition